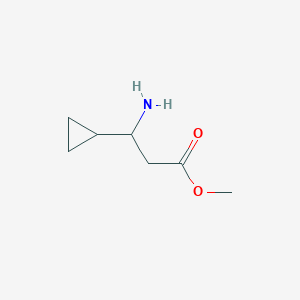

Methyl 3-amino-3-cyclopropylpropanoate

Description

Methyl 3-amino-3-cyclopropylpropanoate is a β-cyclopropylalanine ester characterized by a cyclopropane ring attached to a propanoate backbone with an amino group at the β-position. It is synthesized via two primary routes:

- Esterification: Reaction of 3-amino-3-cyclopropylpropanoic acid with methanol using thionyl chloride (SOCl₂) as a catalyst .

- Enantioselective Synthesis: Cyclopropanecarboxaldehyde (CPCA) is reacted with a phosphonate reagent to form an α,β-unsaturated ester, followed by enantiomerically enriched lithium amide addition and hydrogenolysis to yield enantiopure forms (R or S) .

The compound exists in racemic or enantiopure forms, critical for pharmaceutical applications where stereochemistry influences bioactivity . Its hydrochloride salt (CAS: 3D-UND35389) is commercially available for research, highlighting its role as a chiral building block in drug development .

Properties

IUPAC Name |

methyl 3-amino-3-cyclopropylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXORJHKYZODNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-cyclopropylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to rigorous purification processes, including distillation and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Cyclopropylcarboxylic acid derivatives.

Reduction: Cyclopropylmethanol derivatives.

Substitution: Various substituted cyclopropyl derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-3-cyclopropylpropanoate is an ester of 3-amino-3-cyclopropylpropanoic acid, also known as β-cyclopropylalanine ester, and has applications in scientific research .

Scientific Research Applications

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride finds diverse applications across scientific disciplines:

- Chemistry It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.

- Biology It is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

- Medicine It is investigated for potential therapeutic effects, including its use as a precursor in synthesizing pharmaceutical compounds.

- Industry It is utilized in producing specialty chemicals and as an intermediate in manufacturing agrochemicals and other industrial products.

Chemical Reactions

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride undergoes several chemical reactions:

- Oxidation It can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

- Substitution The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride exhibits significant biological activity and has garnered attention in medicinal chemistry and pharmacology. It can act as both an inhibitor and activator of specific biochemical pathways, influencing cellular processes such as protein synthesis and enzyme activity by binding to active sites on target proteins. Recent studies have highlighted the compound's potential as a SARS-CoV-2 Mpro inhibitor, which is critical for the viral replication process. In vitro assays demonstrated that it exhibits significant inhibitory effects against the main protease of SARS-CoV-2, with an IC50 value indicating effective antiviral activity.

Case Study: Synthesis of Chlorotriazine

Mechanism of Action

The mechanism of action of methyl 3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthesis pathways among Methyl 3-amino-3-cyclopropylpropanoate and analogs:

Key Observations:

Cyclopropane vs. Cyclobutane Rings: The cyclopropane ring in this compound introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to the less strained cyclobutane analog . Cyclobutyl derivatives may exhibit altered metabolic stability due to steric and electronic differences .

Amino vs. Oxo/Chloro Groups: The amino group enables hydrogen bonding and salt formation (e.g., hydrochloride salts), improving solubility for biological applications . Oxo () and chloro () groups increase electrophilicity, making these compounds reactive toward nucleophiles (e.g., in acylations or alkylations).

Ester Variations :

Pharmacological and Industrial Relevance

- This compound is pivotal in synthesizing BAM complex inhibitors (e.g., MRL-49) and triazolopyrimidinone derivatives, highlighting its role in antimicrobial research .

- In contrast, Methyl 3-chloro-3-oxopropanoate is restricted to laboratory use due to its high reactivity and lack of bioactivity .

Biological Activity

Methyl 3-amino-3-cyclopropylpropanoate (MACP) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of MACP, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Structural Overview

- Molecular Formula : C₇H₁₃NO₂

- SMILES Representation : COC(=O)CC(C1CC1)N

- Molecular Weight : Approximately 143.19 g/mol

The compound consists of an amino group, a cyclopropyl ring, and an ester functional group, which contribute to its reactivity and biological properties.

The biological activity of MACP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors, facilitating binding and subsequent biochemical reactions.

- Metabolite Release : The ester group can undergo hydrolysis, releasing active metabolites that may exert additional biological effects .

- Pathway Modulation : These interactions can modulate various biochemical pathways, leading to potential therapeutic outcomes such as anti-inflammatory and antimicrobial effects.

In Vitro Studies

Research has investigated the interactions of MACP with various enzymes and receptors. For instance, studies have shown that MACP exhibits inhibitory effects on certain proteases, suggesting potential applications in treating diseases associated with protease activity .

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Target Enzyme/Receptor | IC50 Value (nM) | Reference |

|---|---|---|---|

| Protease Inhibition | Human Cathepsins | 34 | |

| Antimicrobial Activity | Bacterial Strains | Varies | |

| Anti-inflammatory | Cytokine Production | Varies |

In Vivo Studies

In vivo studies have demonstrated that MACP can penetrate the blood-brain barrier (BBB), indicating its potential for central nervous system (CNS) applications. A study reported a brain/plasma concentration ratio of 1.4, suggesting effective CNS delivery . Additionally, the compound showed rapid clearance rates in vivo, which is a critical factor for therapeutic efficacy.

Case Studies

-

CNS Penetration Study :

A study aimed at developing CNS penetrant inhibitors for Toxoplasma gondii utilized MACP derivatives. The research highlighted the compound's ability to cross the BBB effectively while maintaining metabolic stability . -

Anti-inflammatory Research :

Another investigation explored MACP's role in modulating inflammatory responses in vitro. Results indicated that treatment with MACP reduced cytokine production in activated macrophages, supporting its potential as an anti-inflammatory agent.

Comparison with Related Compounds

MACP shares structural similarities with other cyclopropyl-containing compounds but is distinguished by its specific functional groups which enhance its biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Cyclopropyl ring, amino group | Protease inhibition, CNS penetrance |

| Methyl 3-amino-2-cyclopropylpropanoate | Cyclopropyl ring, different substitution pattern | Anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.